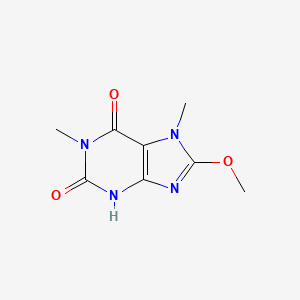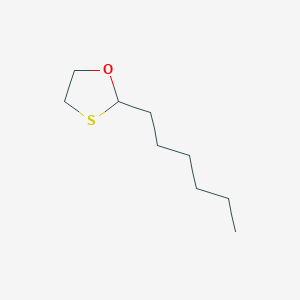![molecular formula C20H27NO B14737152 3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol CAS No. 6279-67-0](/img/structure/B14737152.png)
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a hydroxyl group and a dimethylamino group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution or through the reduction of a corresponding carbonyl compound.
Addition of the Dimethylamino Group: The dimethylamino group can be added using reductive amination, where a primary amine reacts with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but a different core structure.
Biphenyl: The parent compound without the hydroxyl and dimethylamino groups.
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Uniqueness
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and dimethylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
6279-67-0 |
|---|---|
分子式 |
C20H27NO |
分子量 |
297.4 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]-4-(2-methylbutan-2-yl)-6-phenylphenol |
InChI |
InChI=1S/C20H27NO/c1-6-20(2,3)17-12-16(14-21(4)5)19(22)18(13-17)15-10-8-7-9-11-15/h7-13,22H,6,14H2,1-5H3 |
InChIキー |
VCNVYVZNDUDUCS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




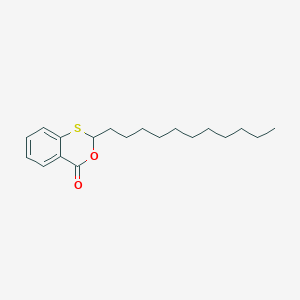
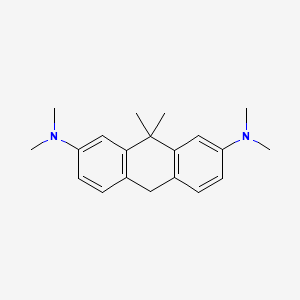
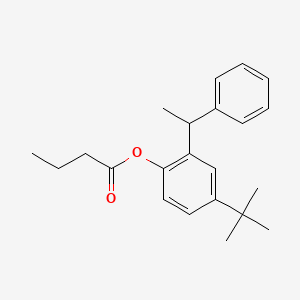
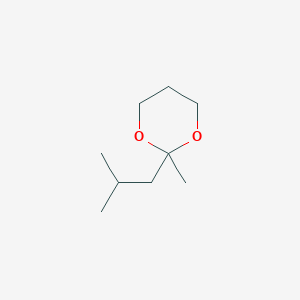
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
